molecular formula C21H21N3O2 B3000493 2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide CAS No. 898221-19-7

2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B3000493
CAS No.: 898221-19-7
M. Wt: 347.418
InChI Key: WRYHVSPBDPSCAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide features a 1,6-dihydropyridazin-6-one core substituted at position 3 with a 4-methylphenyl group. An acetamide side chain at position 1 is further functionalized with a 4-methylbenzyl group.

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-15-3-7-17(8-4-15)13-22-20(25)14-24-21(26)12-11-19(23-24)18-9-5-16(2)6-10-18/h3-12H,13-14H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYHVSPBDPSCAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Substitution Reactions:

    Acylation: The final step involves the acylation of the pyridazinone derivative with 4-methylbenzylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of the pyridazinone core can yield dihydropyridazine derivatives.

    Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to downstream effects on cellular pathways, ultimately resulting in the desired therapeutic outcomes.

Comparison with Similar Compounds

Core Heterocyclic Structure and Substituents

A comparative analysis of the compound’s core and substituents against similar molecules reveals distinct structural and functional differences:

Compound Name / ID Core Structure Key Substituents Functional Groups Source
Target Compound 1,6-Dihydropyridazin-6-one 3-(4-Methylphenyl), N-[(4-methylphenyl)methyl]acetamide Amide, ketone, methyl
Benzo[b][1,4]oxazin-3-one derivatives (7a–c) Benzo[b][1,4]oxazin-3-one Pyrimidin-4-yl, substituted phenyl Oxazinone, amino, aromatic
Imidazo[1,2-a]pyridine derivatives (MM0333.02–05) Imidazo[1,2-a]pyridine 6-Methyl, 4-methylphenyl, acetamide/ester/acid/nitrile Amide, ester, nitrile, carboxylic acid
N-(4-Methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine Pyridazine Pyrazol-1-yl (C6), 4-methylphenylamine (C3) Amine, pyrazole
Stereoisomeric amides () Bicyclic systems (e.g., 4-thia-1-azabicyclo[3.2.0]heptane) Phenyl, thiazolidine, carboxy groups Amide, carboxylic acid, stereocenters

Key Observations:

  • Core Heterocycle: The target’s dihydropyridazinone core offers partial saturation, enhancing solubility compared to fully aromatic pyridazine derivatives (e.g., ).
  • Substituents: The dual 4-methylphenyl groups in the target compound provide hydrophobic bulk, similar to imidazo[1,2-a]pyridine derivatives (). However, the acetamide side chain in the target enables hydrogen bonding, unlike ester or nitrile groups in MM0333.04/05 ().
  • Stereochemistry: Unlike stereoisomeric amides in (e.g., compounds m, n, o), the target lacks chiral centers, simplifying synthesis and avoiding enantiomer-specific activity issues .

Functional Group Impact on Physicochemical Properties

  • Amide vs.
  • Ketone in Dihydropyridazinone: The 6-keto group may enhance interactions with enzymatic active sites, analogous to the oxazinone moiety in .
  • Methyl Substituents: The 4-methylphenyl groups contribute to lipophilicity, similar to substituents in MM0333.02 () and ’s pyridazine derivative ().

Biological Activity

The compound 2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide (CAS No. 52240-08-1) is a member of the pyridazine family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H25N3OC_{19}H_{25}N_{3}O with a molecular weight of 325.43 g/mol. The structure features a dihydropyridazine core substituted with methylphenyl groups and an acetamide moiety, which may influence its biological interactions.

Biological Activity Overview

Research indicates that compounds within the pyridazine class exhibit various biological activities, including:

  • Anticonvulsant Activity : Certain derivatives have shown promising anticonvulsant effects in animal models.
  • Anticancer Properties : Some studies suggest potential cytotoxic effects against various cancer cell lines.
  • Antimicrobial Effects : There is emerging evidence supporting antibacterial properties against specific pathogens.

Anticonvulsant Activity

In a study examining the anticonvulsant properties of pyridazine derivatives, it was found that compounds similar to 2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide exhibited significant protective effects in electroshock seizure tests. For example, a related compound demonstrated a median effective dose (ED50) of 24.38 mg/kg in electroshock models .

Table 1: Anticonvulsant Activity Comparison

Compound NameED50 (mg/kg)Model Used
Compound A24.38Electroshock Seizure Test
Compound B88.23Chemo-shock Seizure Test

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyridazine derivatives. For instance, compounds with similar structures have shown significant cytotoxicity against various cancer cell lines, including A-431 and Jurkat cells. The mechanism appears to involve interaction with Bcl-2 proteins, which are crucial in regulating apoptosis .

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of related compounds on multiple cancer cell lines. The results indicated that the presence of electron-withdrawing groups enhanced activity:

  • Compound X : IC50 < 10 µM against A-431 cells.
  • Compound Y : IC50 < 15 µM against Jurkat cells.

Antimicrobial Effects

The antimicrobial activity of pyridazine derivatives has also been documented. For example, certain compounds have demonstrated effective inhibition against Gram-positive bacteria, suggesting potential as therapeutic agents in treating infections .

Table 2: Antimicrobial Activity

Compound NameMIC (µg/mL)Bacterial Strain
Compound C31.25Staphylococcus aureus
Compound D62.50Escherichia coli

The mechanisms underlying the biological activities of this compound are still under investigation but may include:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes involved in neurotransmitter metabolism.
  • Modulation of Ion Channels : Some derivatives affect ion channels involved in neuronal excitability.
  • Apoptosis Induction : By interacting with apoptotic pathways, these compounds can promote cell death in cancer cells.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for optimizing the synthetic route of 2-[3-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-[(4-methylphenyl)methyl]acetamide to improve yield and purity?

  • Answer : Employ Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent ratio, catalyst loading) and identify statistically significant factors affecting yield and purity. For example, fractional factorial designs can reduce the number of experiments while capturing interactions between variables. Additionally, integrate computational reaction path searches (e.g., quantum chemical calculations) to predict feasible pathways, followed by experimental validation to prioritize optimal conditions .

Q. Which analytical techniques are most effective for characterizing the structural integrity and purity of this compound?

  • Answer : Use a combination of high-resolution LC-MS (for molecular weight confirmation and impurity profiling) and multinuclear NMR spectroscopy (1H, 13C, DEPT-135) to verify structural assignments. For purity assessment, employ reverse-phase HPLC with Chromolith® columns for rapid separation and low backpressure, coupled with UV/Vis detection at λmax relevant to the compound’s chromophore .

Q. How can researchers assess the chemical stability of this compound under varying storage conditions (e.g., temperature, humidity)?

  • Answer : Conduct accelerated stability studies under ICH Q1A guidelines by exposing the compound to stress conditions (40°C/75% RH, light exposure) for 1–3 months. Monitor degradation products via HPLC and use kinetic modeling (e.g., Arrhenius equation) to extrapolate shelf-life at standard storage conditions. Statistical tools like ANOVA can identify significant degradation pathways .

Advanced Research Questions

Q. What computational strategies are employed to predict the reactivity and interaction mechanisms of this compound with biological targets?

  • Answer : Combine density functional theory (DFT) calculations to map electronic properties (e.g., HOMO-LUMO gaps) with molecular docking simulations to predict binding affinities to target enzymes. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants experimentally. Cross-reference results with crystallographic data if available .

Q. How should researchers design in vitro assays to evaluate the compound’s inhibitory activity against specific enzymatic targets?

  • Answer : Develop fluorescence-based enzymatic assays using recombinant proteins (e.g., kinases or proteases) with optimized substrate concentrations (determined via Michaelis-Menten kinetics). Include positive controls (known inhibitors) and calculate Z’-factor scores to ensure assay robustness. For IC50 determination, use 8-point dose-response curves with triplicate measurements and nonlinear regression analysis .

Q. What methodologies address contradictions in experimental data between different studies on this compound’s pharmacokinetic properties?

  • Answer : Perform meta-analysis of existing data using standardized metrics (e.g., clearance rates, volume of distribution) and apply multivariate regression to identify confounding variables (e.g., dosing regimen, animal model variability). Validate findings through cross-laboratory reproducibility studies under harmonized protocols. For in vivo discrepancies, use physiologically based pharmacokinetic (PBPK) modeling to reconcile differences .

Methodological Considerations Table

Research AspectKey TechniquesReferences
Synthesis Optimization DoE, computational reaction path searches
Structural Characterization LC-MS, NMR, HPLC-UV
Stability Profiling Accelerated stability testing, kinetic modeling
Computational Modeling DFT, molecular docking
Enzymatic Assays Fluorescence-based assays, Z’-factor validation
Data Reconciliation Meta-analysis, PBPK modeling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.